2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
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Overview
Description
The study and development of triazole derivatives, including compounds like 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications. These compounds are known for their roles in pharmaceuticals, agrochemicals, and as ligands in material sciences.
Synthesis Analysis
Synthesis of triazole derivatives typically involves multi-step organic reactions, including azide-alkyne cycloaddition (click chemistry), substitution reactions, and the use of various catalysts to improve yield and selectivity. For example, the modification and synthesis of acetamide derivatives as PI3K inhibitors demonstrate the approach of modifying specific groups to enhance biological activity or reduce toxicity (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the geometry, conformation, and electronic structure of compounds. These analyses provide insights into the molecule's stability, reactivity, and interaction with biological targets. For instance, spectroscopy studies and theoretical characterizations offer detailed insights into the molecular structure and properties of triazole derivatives (A. Cansiz et al., 2012).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can alter their chemical properties for specific applications. Their reactivity can be tailored by substituting functional groups, as seen in the synthesis and antimicrobial activity studies of substituted acetamide derivatives (Jyotindra B Mahyavanshi et al., 2017).
Scientific Research Applications
Anticancer Potential
Compounds related to 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide have shown significant anticancer effects. For instance, derivatives with modifications like the replacement of the acetamide group with alkylurea have demonstrated potent antiproliferative activities against human cancer cell lines, with some compounds effectively inhibiting tumor growth in animal models due to their inhibitory activity against PI3Ks and mTOR. These findings suggest their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Research on N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has highlighted their broad spectrum of antimicrobial activities. These compounds were synthesized and shown to possess in-vitro antibacterial, antifungal, and anti-tuberculosis activity, underscoring the versatile pharmaceutical applications of compounds within this chemical class (B. MahyavanshiJyotindra et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-12-24-18(15-9-6-7-11-20-15)22-23-19(24)27-13-17(25)21-14-8-4-5-10-16(14)26-2/h3-11H,1,12-13H2,2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMZSHPRHYZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
CAS RN |
578003-91-5 |
Source
|
Record name | 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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